[4-(5-Bromopyridin-2-yl)phenyl]methanol

regioselective cross-coupling pyridine substitution Suzuki-Miyaura optimization

Synthetic sequences often stall due to incompatible reactive handles. [4-(5-Bromopyridin-2-yl)phenyl]methanol solves this with a bromopyridine moiety for Pd-catalyzed couplings and a para-phenylmethanol group for independent oxidation, esterification, or etherification. • Orthogonal handles: bromine at pyridine 5-position, primary alcohol para to biaryl linkage, no mutual interference. • Rigid biaryl scaffold for multidentate ligand design. • Available at 98% purity, reducing side reactions in library synthesis. Streamline procurement with consistent quality and ready stock.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
Cat. No. B14033862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(5-Bromopyridin-2-yl)phenyl]methanol
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=NC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2
InChIKeyBQHZJZSGHMVYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(5-Bromopyridin-2-yl)phenyl]methanol: Specifications & Procurement


[4-(5-Bromopyridin-2-yl)phenyl]methanol (CAS 1989596-23-7) is a bifunctional heteroaromatic building block with molecular formula C12H10BrNO and molecular weight 264.12 g/mol . The compound features a 5-bromopyridine moiety coupled at the 2-position to a phenylmethanol group, wherein the hydroxymethyl substituent occupies the para-position of the phenyl ring relative to the pyridine linkage . This architecture positions the bromine atom for orthogonal cross-coupling reactivity while preserving the primary alcohol as a latent site for oxidation, esterification, or further derivatization [1]. Commercially, the compound is available at ≥95% purity from multiple vendors and at 98% purity from boron-based specialty suppliers, establishing a procurement baseline for laboratory-scale R&D applications [2].

Why [4-(5-Bromopyridin-2-yl)phenyl]methanol Cannot Be Replaced


Direct substitution of [4-(5-Bromopyridin-2-yl)phenyl]methanol with structurally proximate analogs introduces quantifiable liabilities in synthetic sequence design. The closest comparators fall into three categories: (1) simple bromopyridine methanols (e.g., (5-bromopyridin-2-yl)methanol), which lack the extended para-phenyl scaffold required for rigid biaryl geometry ; (2) positional isomers with bromine at alternative pyridine ring positions (e.g., (3-bromopyridin-2-yl)methanol), which exhibit altered electronic distribution and regioselectivity in metal-catalyzed couplings ; and (3) halogen-substituted variants (e.g., 5-chloro analog), which display substantially reduced reactivity in oxidative addition steps of cross-coupling reactions . Critically, the para-substituted phenylmethanol motif in the target compound enables downstream functionalization orthogonal to the bromopyridine handle, a convergent synthetic capability absent in single-ring bromopyridine methanols. The following quantitative evidence isolates specific dimensions where the target compound's performance diverges measurably from each comparator class.

[4-(5-Bromopyridin-2-yl)phenyl]methanol: Quantitative Comparison vs. Analogs


Bromine Substitution Position: Regiochemical Distinction

The bromine atom in [4-(5-Bromopyridin-2-yl)phenyl]methanol occupies the pyridine C5 position, whereas comparator (3-bromopyridin-2-yl)methanol carries bromine at the C3 position . In 2-pyridyl nucleophile cross-coupling systems, the 5-bromo substituent exhibits distinct reactivity compared to 3-bromo and 4-bromo positional isomers . While the target compound shares the 5-bromo substitution pattern with (5-bromopyridin-2-yl)methanol, it differs fundamentally by incorporating an extended para-phenylmethanol scaffold that (5-bromopyridin-2-yl)methanol lacks . No direct quantitative head-to-head coupling yield data specific to [4-(5-Bromopyridin-2-yl)phenyl]methanol were identified in the open literature. This evidence is therefore class-level inference based on established regiochemical principles in pyridine cross-coupling chemistry.

regioselective cross-coupling pyridine substitution Suzuki-Miyaura optimization

Commercial Purity Tiering

[4-(5-Bromopyridin-2-yl)phenyl]methanol is commercially available in at least two distinct purity grades: a ≥95% specification offered by general research chemical distributors , and a 98% (NLT) specification from boron-specialty suppliers [1]. In contrast, the positional isomer (4-bromopyridin-2-yl)methanol and the simpler analog (5-bromopyridin-2-yl)methanol are predominantly listed with a standard 95% purity specification without documented higher-grade alternatives . The availability of a 98% grade represents a 3-percentage-point reduction in total impurity burden relative to the 95% standard grade.

reagent purity procurement specification quality control

Molecular Weight & Scaffold Complexity Differentiation

[4-(5-Bromopyridin-2-yl)phenyl]methanol possesses a molecular weight of 264.12 g/mol and a biaryl architecture incorporating a para-phenylmethanol extension . The simplest comparator class—single-ring bromopyridine methanols such as (4-bromopyridin-2-yl)methanol, (5-bromopyridin-2-yl)methanol, and (6-bromopyridin-2-yl)methanol—all share a molecular weight of approximately 188.02 g/mol . The target compound thus introduces an additional 76.1 g/mol of mass and a complete phenyl ring, representing a measurable increase in molecular complexity and structural rigidity relative to single-ring bromopyridine methanols.

scaffold complexity molecular properties synthetic intermediate

Hydroxymethyl Group Location: Para Advantage

In [4-(5-Bromopyridin-2-yl)phenyl]methanol, the hydroxymethyl group is attached to the para-position of the phenyl ring relative to the pyridine linkage . This contrasts with the closely related analog (5-bromopyridin-2-yl)(phenyl)methanol (CAS 181647-50-7), where the hydroxymethyl group is directly attached to the carbon linking the pyridine and phenyl rings (benzhydrol-type architecture) . In the target compound, the primary alcohol is spatially separated from the pyridine nitrogen by a rigid para-phenylene spacer, enabling orthogonal functionalization of the alcohol without direct electronic perturbation of the pyridine ring. In the benzhydrol-type comparator, functionalization at the secondary alcohol center directly alters the hybridization and electronic character of the bridging carbon that connects both aromatic rings . This structural distinction has implications for applications requiring sequential, non-interfering derivatization of both reactive handles.

functional group placement oxidation site derivatization handle

[4-(5-Bromopyridin-2-yl)phenyl]methanol: Validated Applications


Sequential Orthogonal Derivatization

When synthetic design requires two orthogonal functionalization handles that operate independently, [4-(5-Bromopyridin-2-yl)phenyl]methanol offers the bromopyridine moiety for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) while preserving the primary alcohol for subsequent oxidation, esterification, or etherification [1]. The para-phenyl placement of the hydroxymethyl group ensures electronic decoupling from the pyridine nitrogen , allowing both handles to be addressed sequentially without mutual interference. This orthogonal reactivity profile is absent in (5-bromopyridin-2-yl)(phenyl)methanol, where functionalization at the benzhydrol center directly alters the bridging carbon hybridization and affects both aromatic rings simultaneously [2].

Extended Biaryl Ligand Synthesis

The biaryl architecture of [4-(5-Bromopyridin-2-yl)phenyl]methanol provides a rigid spacer between the pyridine nitrogen coordination site and the para-positioned functional handle [1]. This structural motif is a key scaffold for constructing multidentate ligands where precise spatial separation between metal-binding domains is required. Single-ring bromopyridine methanols such as (4-bromopyridin-2-yl)methanol, with molecular weight of only 188.02 g/mol, lack this extended geometry . The target compound's 264.12 g/mol mass and additional phenyl ring provide a quantifiable increase in ligand arm length and conformational rigidity, which may be critical for achieving desired metal complex geometries.

Heterocyclic Library Building Block

The compound serves as a versatile precursor for constructing nitrogen-containing heterocyclic scaffolds via sequential derivatization of both reactive handles [1]. The 5-bromo substitution pattern is documented to be an effective arylating agent in palladium-catalyzed cross-coupling protocols, enabling diversification of the pyridine ring with aryl, heteroaryl, or amine substituents . The para-phenylmethanol group can be converted to aldehydes, carboxylic acids, halides, or ethers, expanding accessible chemical space. The 98% commercial purity specification available from select vendors reduces the risk of impurity-derived side reactions during multistep library synthesis [2].

Precursor to Carboxylic Acid-Functionalized Pyridines

Oxidation of the hydroxymethyl group in [4-(5-Bromopyridin-2-yl)phenyl]methanol yields 4-(5-bromopyridin-2-yl)benzoic acid, a carboxylic acid-functionalized bromopyridine building block [1]. This transformation provides access to a class of bifunctional compounds where the carboxylic acid serves as a conjugation handle or hydrogen-bonding motif, while the bromopyridine remains available for cross-coupling. The para-phenyl placement of the alcohol ensures that oxidation does not affect the bromine substituent or pyridine nitrogen basicity. In contrast, benzhydrol-type analogs would yield ketones upon oxidation, losing the alcohol functionality entirely rather than converting it to a complementary reactive group .

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